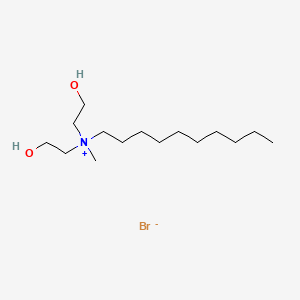
N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide: is a quaternary ammonium compound known for its high surface activity and is often used in various industrial and scientific applications. This compound is characterized by its ability to act as a surfactant, which makes it valuable in processes such as flotation separation and other applications requiring surface-active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide typically involves the reaction of decylamine with ethylene oxide and methyl bromide. The process can be summarized as follows:
Reaction with Ethylene Oxide: Decylamine reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)decylamine.
Quaternization: The resulting N,N-bis(2-hydroxyethyl)decylamine is then quaternized with methyl bromide to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The reaction is typically carried out in a solvent-free environment to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or other amines are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical processes, including emulsification and dispersion.
Biology: The compound is employed in cell culture and molecular biology for its ability to disrupt cell membranes, aiding in the extraction of cellular components.
Industry: The compound is used in the flotation separation of minerals, particularly in the beneficiation of iron ores
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. The molecular pathways involved include interactions with lipid bilayers and proteins, which facilitate the compound’s effects .
Comparison with Similar Compounds
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)glycine
- N,N-Bis(2-hydroxyethyl)benzylamine
Comparison:
- N,N-Bis(2-hydroxyethyl)oleamide: Similar in structure but differs in the alkyl chain length and saturation. It is used primarily in lubricants and cosmetics.
- N,N-Bis(2-hydroxyethyl)glycine: Known as BICINE, it is used as a buffering agent in biochemical research.
- N,N-Bis(2-hydroxyethyl)benzylamine: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness: N,N-Bis(2-hydroxyethyl)-N-methyldecan-1-aminium bromide is unique due to its specific quaternary ammonium structure, which imparts high surface activity and makes it particularly effective in applications requiring strong surfactants .
Properties
CAS No. |
113402-34-9 |
|---|---|
Molecular Formula |
C15H34BrNO2 |
Molecular Weight |
340.34 g/mol |
IUPAC Name |
decyl-bis(2-hydroxyethyl)-methylazanium;bromide |
InChI |
InChI=1S/C15H34NO2.BrH/c1-3-4-5-6-7-8-9-10-11-16(2,12-14-17)13-15-18;/h17-18H,3-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ULOMEYHCTBRGAQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCO)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


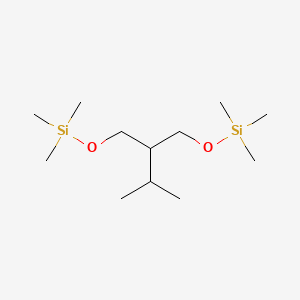
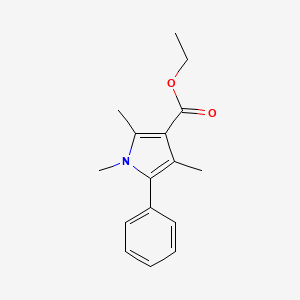
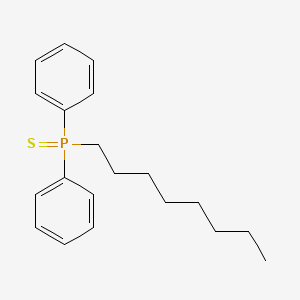
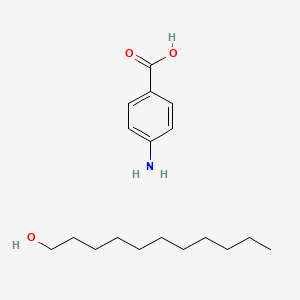
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
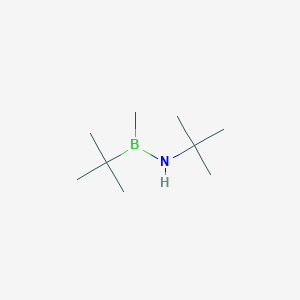
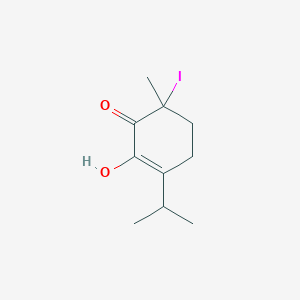
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)



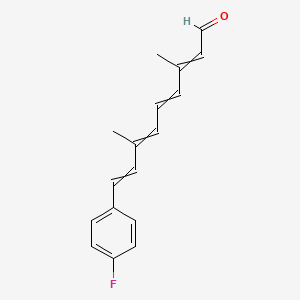
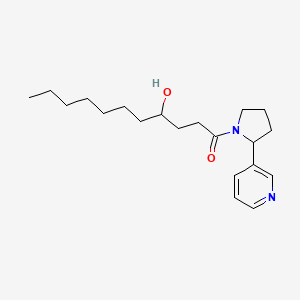
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
